molecular formula C17H19FN2O3S2 B2692650 N-(2-fluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide CAS No. 1105222-51-2

N-(2-fluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Cat. No. B2692650
CAS RN: 1105222-51-2
M. Wt: 382.47
InChI Key: DKQSKXMFGYJKEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide, commonly known as Compound X, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been synthesized through a complex chemical process. In

Scientific Research Applications

Pharmacological Applications

Kappa-Opioid Receptor Antagonism

One study focused on a compound, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), which is a high-affinity antagonist selective for kappa-opioid receptors (KOR). It demonstrated potential for treating depression and addiction disorders by blocking KOR and mu-opioid receptor (MOR) agonist-induced analgesia and showed antidepressant-like efficacy in mice. This highlights the therapeutic potential of sulfonamide derivatives in neuropsychiatric conditions (Grimwood et al., 2011).

Enzyme Inhibition

Cholinesterase Inhibition

Research on N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives revealed significant activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in neurodegenerative diseases like Alzheimer's. These compounds demonstrate promising therapeutic potential for disorders involving cholinergic dysfunction (Khalid et al., 2014).

Anticancer Activity

Hepatic Cancer Cell Lines

A study explored the cytotoxic effects of sulfonamide-derived isatins on hepatocellular carcinoma (HCC) cell lines. Compounds showed significant in vitro cytotoxicity, suggesting potential for managing HCC. The study emphasizes the role of sulfonamide derivatives in cancer therapy, showcasing their ability to induce cell cycle arrest and apoptosis (Eldeeb et al., 2022).

Antimicrobial Activity

Bacterial and Fungal Strains

Sulfonamide-bearing compounds were evaluated for their activity against various bacterial and fungal strains, indicating moderate to significant antimicrobial properties. This suggests their potential use in developing new antimicrobial agents, crucial in the fight against drug-resistant infections (Khalid et al., 2016).

Gastroprotective Activity

Histamine H2 Receptor Antagonism

A series of 2-furfurylthio and 2-furfurylsulfinyl acetamide derivatives exhibited gastroprotective action by antagonizing histamine H2 receptors. This activity suggests their potential in treating conditions like ulcers and gastritis, highlighting the versatility of sulfonamide derivatives in addressing gastrointestinal disorders (Hirakawa et al., 1998).

properties

IUPAC Name

N-(2-fluorophenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3S2/c18-14-7-1-2-8-15(14)19-16(21)12-13-6-3-4-10-20(13)25(22,23)17-9-5-11-24-17/h1-2,5,7-9,11,13H,3-4,6,10,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQSKXMFGYJKEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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